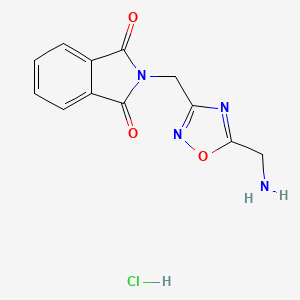

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .

Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized using various methods . A green synthesis technique has been developed for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions . Another method involves the simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized using various chemical reactions . These include simple heating and relatively quick solventless reactions . Another method involves the simultaneous deprotection of phthalimide and acetyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives have been evaluated using various methods . This includes docking to assess affinity in terms of binding energy .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They are present in a wide array of bioactive molecules and have proven to be important intermediates for the synthesis of new drugs .

Herbicides

These compounds have applications in the development of herbicides . Their unique chemical properties make them suitable for use in controlling unwanted vegetation.

Colorants and Dyes

Isoindoline-1,3-dione derivatives are used in the production of colorants and dyes . Their ability to produce a wide range of colors makes them valuable in this industry.

Polymer Additives

They are also used as additives in polymers . These additives can enhance the properties of polymers, making them more suitable for specific applications.

Organic Synthesis

These compounds play a crucial role in organic synthesis . They are used as building blocks in the synthesis of complex organic compounds.

Photochromic Materials

Isoindoline-1,3-dione derivatives are used in the development of photochromic materials . These materials change color in response to light, making them useful in various applications such as eyewear, textiles, and security inks.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to interact with theamino acid residues at the allosteric binding site of the human dopamine receptor D2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Given the compound’s potential interaction with the dopamine receptor d2, it may influence thedopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and alterations in these pathways can have significant effects on neurological function .

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

One isoindoline-1,3-dione derivative was found to induceapoptosis and necrosis in Raji cells

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions, emphasizing the need forsustainable and environmentally friendly synthetic approaches

Eigenschaften

IUPAC Name |

2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3.ClH/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18;/h1-4H,5-6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUGKXZDUUXOLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)

![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)

![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)